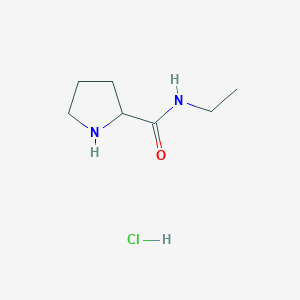
cis-Piperidine-2,6-dicarboxylic acid
Descripción general
Descripción
cis-Piperidine-2,6-dicarboxylic acid: is an organic compound that belongs to the class of piperidine derivatives. It is a cyclic amino acid with two carboxylic acid groups positioned at the 2 and 6 positions of the piperidine ring. This compound is known for its unique stereochemistry and has been studied for various applications in chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
cis-Piperidine-2,6-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . These receptors are primarily involved in the transmission of excitatory signals in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . This pathway involves the transmission of signals in the nervous system using the neurotransmitter glutamate. By blocking the action of excitatory amino acids at NMDA, AMPA, and kainate receptors, this compound can reduce the overall excitatory activity in this pathway .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is a reduction in excitatory synaptic transmissions. This is due to its ability to block the action of excitatory amino acids at NMDA, AMPA, and kainate receptors . This can have various effects at the molecular and cellular level, depending on the specific context in which it is used.
Análisis Bioquímico
Biochemical Properties
cis-Piperidine-2,6-dicarboxylic acid acts as a general ionotropic receptor antagonist . It blocks NMDA, AMPA, and kainate mediated responses . It also acts as a partial NMDA receptor agonist in the in vitro rat cerebellar cGMP model .
Cellular Effects
Its role as an ionotropic receptor antagonist suggests that it may influence cell function by modulating the activity of these receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with ionotropic receptors . By acting as an antagonist, it can inhibit the activity of these receptors and alter cellular signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Anodic Oxidation and Cobalt-Catalyzed Carbonylation:
Starting Material: Methyl (S)-N-benzoylpipecolate.
Reagents: Et4N+ OTs− in CH3OH, CO/H2 (13.7 MPa), Co2(CO)8 in acetone, CH2N2 in CH3OH, conc. HCl, NaOCH3 in CH3OH.
Procedure: The key intermediate, methyl (S)-N-benzoyl-α-methoxypipecolate, is obtained via anodic oxidation. This intermediate undergoes cobalt-catalyzed carbonylation to form trans-(2S,6S)-N-benzoyl-teneraic acid dimethyl ester.
-
Hydrogenation of Pyridine-2,6-dicarboxylic Acid Derivatives:
Catalysts: Platinum (IV) oxide (PtO2) or palladium on carbon (Pd/C).
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Anodic oxidation using Et4N+ OTs− in CH3OH.
Products: Methyl (S)-N-benzoyl-α-methoxypipecolate.
-
Reduction:
Reagents: Hydrogenation using PtO2 or Pd/C.
Products: cis-meso-isomers of teneraic acid.
-
Substitution:
Reagents: Various reagents depending on the desired substitution.
Products: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Chelating Agent: Used in the preparation of dipicolinato ligated lanthanide and transition metal complexes.
Synthetic Intermediate: Important intermediate in organic synthesis for the preparation of various piperidine derivatives.
Biology and Medicine:
Ionotropic Receptor Antagonist: Acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors.
Neuroprotective Agent: Studied for its potential neuroprotective effects due to its ability to modulate neurotransmitter receptors.
Industry:
Pharmaceuticals: Used in the development of drugs targeting neurological disorders.
Comparación Con Compuestos Similares
-
trans-Piperidine-2,6-dicarboxylic Acid:
-
Pyridine-2,6-dicarboxylic Acid:
Uniqueness:
Propiedades
IUPAC Name |
(2S,6R)-piperidine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPBZRXJMNXTF-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)






